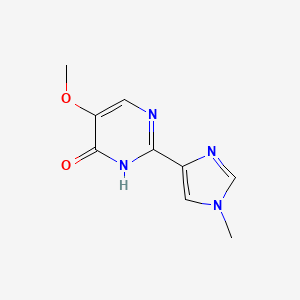![molecular formula C15H12ClN3O2 B2827890 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1171935-52-6](/img/structure/B2827890.png)
3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.科学的研究の応用
Antitumor and Antimicrobial Properties
One notable application of compounds structurally related to 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is in the field of antitumor activities. For instance, derivatives such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have been synthesized and shown to exhibit significant antitumor activities. These compounds were designed based on the general structure of pyrazolo pyrimidine, known for its antitumor activity, and synthesized through a multi-step procedure. The synthesized compounds demonstrated good antitumor activities in vivo, highlighting their potential as cancer therapeutics (Z. Xin, 2012).
Additionally, novel pyrazole derivatives with structural similarities have been synthesized and characterized for their antimicrobial and anticancer activities. These compounds, derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited higher anticancer activity compared to doxorubicin, a reference drug, and showed good to excellent antimicrobial activities. This underscores the dual potential of these compounds in treating cancer and infectious diseases (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Anticonvulsant and Analgesic Studies
Another area of application is in the development of new pyrazole analogues for anticonvulsant and analgesic activities. Compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized, showing potent anticonvulsant activity and significant analgesic effects without displaying toxicity. This highlights the potential of these compounds in developing new treatments for epilepsy and pain management (S. Viveka, Dinesha, P. Shama, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2015).
Antimicrobial Studies
Linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized, showing inhibitory activity against Gram-positive and Gram-negative bacteria and fungi. These compounds, including moieties like 4-nitrophenyl and 2-furyl, exhibited good inhibitory activity, indicating their potential as antimicrobial agents (Cherkupally Sanjeeva Reddy, Macherla Vani Devi, Malladi Sunitha, Adki Nagaraj, 2010).
作用機序
将来の方向性
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, further studies could be conducted to fully understand its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
特性
IUPAC Name |
3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-12(15(20)21)17-14-13(9(2)18-19(8)14)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILDFJBSLZKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)
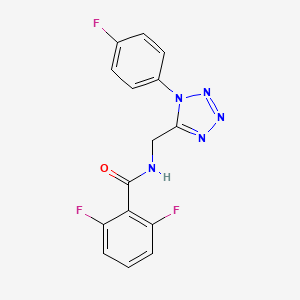

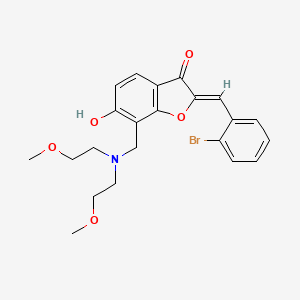


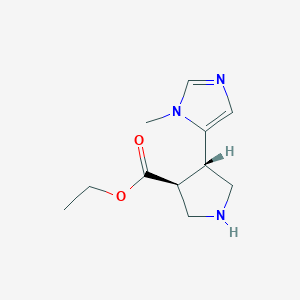
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)
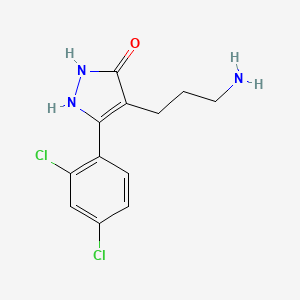

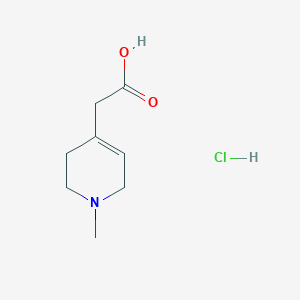
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)
![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)
